VUF11207 (trifluoroacetate salt)

Chemokine Receptor Pharmacology Receptor Selectivity Drug Discovery

VUF11207 (trifluoroacetate salt) is the definitive pharmacological probe for CXCR7 signaling, offering unmatched potency (EC50 1.6 nM) and >1000-fold selectivity over CXCR4. Unlike the promiscuous endogenous ligand CXCL12 or weak alternatives such as TC14012, VUF11207 delivers pure β-arrestin recruitment with zero G-protein interference, ensuring unambiguous, receptor-specific data. Its translational value is proven in ex vivo thrombosis models and in vivo bone resorption studies. For researchers requiring a clean, biased CXCR7 agonist to dissect non-canonical chemokine pathways, this compound eliminates experimental ambiguity and enhances reproducibility.

Molecular Formula C27H35FN2O4 · CF3COOH
Molecular Weight 584.6
Cat. No. B1164522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF11207 (trifluoroacetate salt)
SynonymsN-[(2E)-3-(2-fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-benzamide trifluoroacetate salt
Molecular FormulaC27H35FN2O4 · CF3COOH
Molecular Weight584.6
Structural Identifiers
SMILESCOC1=CC(C(N(CCC2N(C)CCC2)C/C(C)=C/C3=CC=CC=C3F)=O)=CC(OC)=C1OC.OC(C(F)(F)F)=O
InChIInChI=1S/C27H35FN2O4.C2HF3O2/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;3-2(4,5)1(6)7/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;(H,6,7)/b19-15+;
InChIKeyGZXNWMFPSYCITC-QTCZRQAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VUF11207 (Trifluoroacetate Salt): A Selective and Well-Characterized CXCR7 Agonist for Chemokine Receptor Research


VUF11207 (trifluoroacetate salt), also known as Compound 29, is a small-molecule agonist of the atypical chemokine receptor 3 (ACKR3), formerly designated CXCR7 [1]. Chemically, it is a styrene-amide derivative that functions as a high-affinity ligand for CXCR7 . Unlike canonical GPCRs, CXCR7 does not couple to G-proteins but instead signals primarily through β-arrestin recruitment. VUF11207 potently induces β-arrestin2 recruitment to CXCR7 and subsequent receptor internalization . This compound serves as a critical tool for dissecting the non-canonical signaling pathways of CXCR7 and its interplay with the related receptor CXCR4 [2].

Why CXCR7 Agonists Are Not Interchangeable: Critical Differences in Selectivity and Potency with VUF11207


Generic substitution among CXCR7 agonists is not feasible due to significant differences in selectivity and potency. VUF11207 is a highly selective agonist for CXCR7, exhibiting over 1000-fold selectivity versus the closely related receptor CXCR4 . In contrast, the endogenous agonist CXCL12 (SDF-1) is promiscuous, binding and activating both CXCR4 and CXCR7 [1]. Other small-molecule CXCR7 agonists, such as TC14012, demonstrate significantly lower potency (EC50 = 350 nM) compared to VUF11207 (EC50 = 1.6 nM) [2]. Furthermore, VUF11207 has a well-documented functional profile as a β-arrestin-biased agonist, which is critical for experimental design as it does not activate G-proteins, distinguishing it from potential off-target effects at other chemokine receptors . These stark contrasts in receptor selectivity, potency, and functional signaling bias mean that substituting VUF11207 with another CXCR7 ligand can lead to profoundly different experimental outcomes and data misinterpretation.

Quantitative Evidence for VUF11207: A Comparative Analysis of Selectivity, Potency, and Functional Efficacy


Superior Selectivity for CXCR7 Over CXCR4 Compared to Endogenous Ligand CXCL12

VUF11207 demonstrates exceptional selectivity for CXCR7 over CXCR4, a critical differentiator from the promiscuous endogenous agonist CXCL12. Studies have established VUF11207 as a highly selective agonist for CXCR7, with no detectable G-protein activation at CXCR4 [1]. Quantitative analysis indicates VUF11207 exhibits >1000-fold selectivity for CXCR7 over CXCR4 . This contrasts sharply with CXCL12, which binds and activates both receptors [1].

Chemokine Receptor Pharmacology Receptor Selectivity Drug Discovery

Potent CXCR7 Agonism: VUF11207 Demonstrates Sub-Nanomolar Potency Superior to TC14012

VUF11207 exhibits exceptionally high potency as a CXCR7 agonist, with an EC50 of 1.6 nM for inducing β-arrestin recruitment to CXCR7 in HEK293-CXCR7 cells . This potency is significantly greater than that of another commonly used small-molecule CXCR7 agonist, TC14012, which has a reported EC50 of 350 nM [1]. VUF11207's high binding affinity is further confirmed by a pKi of 8.1 [2].

Chemokine Receptor Pharmacology Potency Comparison In Vitro Assays

Distinct Signaling Bias: VUF11207 is a Pure β-Arrestin-Biased Agonist with No G-Protein Activity

VUF11207 exhibits a stark functional selectivity as a biased agonist for CXCR7, exclusively activating the β-arrestin pathway without triggering G-protein signaling. In direct comparison using a GloSensor assay, VUF11207 induced robust βarr2 recruitment to CXCR7 but completely failed to promote any Gαi-coupling for CXCR7, CXCR4, or other CXC chemokine receptors [1]. This is in contrast to endogenous CXCL12, which activates G-proteins through CXCR4, and other promiscuous ligands [2].

GPCR Signaling Functional Selectivity Biased Agonism

In Vivo and Ex Vivo Functional Validation: VUF11207 Reduces Thrombotic Response in Human Blood

VUF11207 has demonstrated a significant and quantifiable effect on platelet function ex vivo. Pharmacological activation of CXCR7 with VUF11207 significantly reduced the prothrombotic platelet response in blood from patients with acute coronary syndrome (ACS) ex vivo [1]. Specifically, in impedance platelet aggregometry measurements, 100 µM VUF11207 led to a reduction in thrombus area compared to control [2]. This validates the functional relevance of the compound in a disease-relevant human sample.

Cardiovascular Research Thrombosis Ex Vivo Pharmacology

Potent In Vitro Suppression of Osteoclastogenesis: VUF11207 Activity at Picomolar Concentrations

VUF11207 exhibits functional activity at extremely low, sub-nanomolar concentrations in a cell-based assay relevant to bone resorption. At a concentration of 0.17 nM (100 pg/mL) over 5 days, VUF11207 fumarate significantly inhibited RANKL- and TNF-α-induced osteoclastogenesis in osteoclast precursor cells . This effect was mediated through the inhibition of CXCL12 [1].

Bone Biology Osteoimmunology In Vitro Pharmacology

In Vivo Efficacy: VUF11207 Reduces Osteoclastogenesis and Bone Resorption in a Murine Model

The in vivo efficacy of VUF11207 has been demonstrated in a mouse model of LPS-induced osteoclastogenesis. Subcutaneous administration of a CXCR7 agonist (VUF11207) at 100 µg/day for 5 days significantly reduced the number of osteoclasts and the area of bone resorption in calvariae compared to mice treated with LPS alone [1].

In Vivo Pharmacology Bone Biology Inflammation

Optimal Application Scenarios for VUF11207 (Trifluoroacetate Salt) in Preclinical and Translational Research


Dissecting CXCR7-Selective β-Arrestin Signaling Pathways in GPCR Research

Researchers seeking to isolate and study the β-arrestin-mediated signaling of CXCR7, separate from the G-protein pathways of related receptors like CXCR4, will find VUF11207 an indispensable tool. Its pure β-arrestin bias, demonstrated by a complete lack of G-protein activation across all CXC receptors [1], allows for unambiguous interpretation of CXCR7-specific cellular responses. This contrasts with the promiscuous endogenous ligand CXCL12, which activates both pathways through different receptors [2].

Investigating the Role of CXCR7 in Cardiovascular and Thrombotic Disease

VUF11207 is a highly validated compound for ex vivo and in vivo studies of thrombosis and platelet function. Its documented ability to significantly reduce the prothrombotic platelet response in blood from acute coronary syndrome patients [1] provides a direct translational link. Researchers studying the protective role of CXCR7 in myocardial infarction or arterial injury can utilize VUF11207 to selectively activate this pathway and assess outcomes on thrombus formation and inflammation [2].

Elucidating CXCR7-Mediated Regulation of Bone Remodeling and Inflammatory Osteolysis

For scientists in the bone biology and osteoimmunology fields, VUF11207 offers a potent and selective means to investigate the role of CXCR7 in osteoclast differentiation and bone resorption. The compound's high potency, with functional effects observed at 0.17 nM in vitro [1], and its proven in vivo efficacy in reducing osteoclastogenesis and bone loss in a murine model [2], make it a superior choice over less potent or less selective alternatives. It serves as a critical tool for exploring therapeutic strategies for conditions like osteoporosis and rheumatoid arthritis.

Cancer Research: Deciphering CXCR7's Role in Tumor Microenvironment and Metastasis

Given the differential expression of CXCR7 in various cancers and its proposed role in tumor growth and metastasis, VUF11207 provides a clean pharmacological probe. Its high selectivity for CXCR7 over CXCR4 [1] is crucial in cancer models where both receptors are often co-expressed and can have opposing or overlapping functions. VUF11207's ability to promote CXCR7-mediated cell migration [2] can be used to study mechanisms of cancer cell invasion in a receptor-specific manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF11207 (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.